(R)-2-(Chloromethyl)-1-methylpyrrolidine
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Overview
Description
®-2-(Chloromethyl)-1-methylpyrrolidine is a chiral compound with significant interest in various fields of chemistry and industry. This compound is characterized by the presence of a chloromethyl group attached to a pyrrolidine ring, which is further substituted with a methyl group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Chloromethyl)-1-methylpyrrolidine can be achieved through several methods. One common approach involves the reaction of ®-epichlorohydrin with a suitable amine under controlled conditions. The reaction typically proceeds through the formation of an intermediate, which is then cyclized to form the desired pyrrolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a base to facilitate the reaction .
Industrial Production Methods
Industrial production of ®-2-(Chloromethyl)-1-methylpyrrolidine often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
®-2-(Chloromethyl)-1-methylpyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amine derivative, while oxidation can produce a ketone or alcohol .
Scientific Research Applications
®-2-(Chloromethyl)-1-methylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of ®-2-(Chloromethyl)-1-methylpyrrolidine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
®-2-(Chloromethyl)oxirane: Similar in structure but with an oxirane ring instead of a pyrrolidine ring.
®-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane: Contains a dioxolane ring and is used in different chemical applications.
®-Epichlorohydrin: A related compound with an epoxide ring, commonly used in the synthesis of various chemicals .
Uniqueness
®-2-(Chloromethyl)-1-methylpyrrolidine is unique due to its specific stereochemistry and the presence of both a chloromethyl and a methyl group on the pyrrolidine ring. This combination of features makes it a valuable intermediate in the synthesis of chiral compounds and a versatile building block in organic chemistry .
Properties
Molecular Formula |
C6H12ClN |
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Molecular Weight |
133.62 g/mol |
IUPAC Name |
(2R)-2-(chloromethyl)-1-methylpyrrolidine |
InChI |
InChI=1S/C6H12ClN/c1-8-4-2-3-6(8)5-7/h6H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
ZXEQVHDPCGPJSJ-ZCFIWIBFSA-N |
Isomeric SMILES |
CN1CCC[C@@H]1CCl |
Canonical SMILES |
CN1CCCC1CCl |
Origin of Product |
United States |
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